2-Propen-1-one, 1-cyclopentyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 1-cyclopentyl- can be achieved through several methods. One common approach involves the reaction of cyclopentanone with propenal (acrolein) in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of 2-Propen-1-one, 1-cyclopentyl- often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Propen-1-one, 1-cyclopentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted propenones depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-one, 1-cyclopentyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-cyclopentyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, altering the function of the target molecules and affecting cellular processes .
Comparison with Similar Compounds
2-Propanone, 1-cyclopentyl- (Cyclopentylacetone): Similar in structure but lacks the propenone group.
1-Cyclopentyl-2-propen-1-ol: Contains a hydroxyl group instead of a carbonyl group.
Cyclopentane, (2-methyl-1-propenyl)-: Similar carbon skeleton but different functional groups .
Uniqueness: 2-Propen-1-one, 1-cyclopentyl- is unique due to its propenone group, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable .
Properties
CAS No. |
25183-76-0 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-cyclopentylprop-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-2-8(9)7-5-3-4-6-7/h2,7H,1,3-6H2 |
InChI Key |
FXBCWUOGTPBBEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCCC1 |
Origin of Product |
United States |
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